molecular formula C15H20O2 B150043 (6S)-2-Methyl-6-(2-hydroxy-4-methylphenyl)-2-hepten-4-one CAS No. 131651-38-2

(6S)-2-Methyl-6-(2-hydroxy-4-methylphenyl)-2-hepten-4-one

Cat. No. B150043
M. Wt: 232.32 g/mol
InChI Key: WYIJOOQDLOBLCP-LBPRGKRZSA-N
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Description

(6S)-2-Methyl-6-(2-hydroxy-4-methylphenyl)-2-hepten-4-one is a synthetic compound that belongs to the family of chalcones. It is also known as curcuminoid, which is derived from turmeric. The compound has been extensively studied for its various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Scientific Research Applications

Synthesis and Chemical Properties

  • New Synthesis Methods : Saito, Tachibana, and Omichi (1962) developed a new synthesis method for 6-Methyl-6 (or 5)-hepten-2-one, a related compound to (6S)-2-Methyl-6-(2-hydroxy-4-methylphenyl)-2-hepten-4-one, utilizing the Prins Reaction and specific dehydration techniques (Saito, Tachibana, & Omichi, 1962).

Atmospheric Chemistry

  • Reaction with Atmospheric Radicals : Smith et al. (1996) studied the atmospheric reactions of 6-Methyl-5-hepten-2-one, including its interactions with OH radicals, NO3 radicals, and O3. This research provides insights into the atmospheric chemistry of similar compounds (Smith, Rigler, Kwok, & Atkinson, 1996).

Pharmaceutical Research

Material Science

Environmental Science

  • Indoor Air Quality Impact : Frank et al. (2023) investigated the adsorption of 6-Methyl-5-hepten-2-one on indoor surfaces like SiO2 and TiO2, revealing its role in indoor air quality and potential surface interactions (Frank, Fan, Grassian, & Tobias, 2023).

properties

IUPAC Name

(6S)-6-(2-hydroxy-4-methylphenyl)-2-methylhept-2-en-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O2/c1-10(2)7-13(16)9-12(4)14-6-5-11(3)8-15(14)17/h5-8,12,17H,9H2,1-4H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYIJOOQDLOBLCP-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)CC(=O)C=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)[C@@H](C)CC(=O)C=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701198748
Record name (6S)-6-(2-Hydroxy-4-methylphenyl)-2-methyl-2-hepten-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701198748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6S)-2-Methyl-6-(2-hydroxy-4-methylphenyl)-2-hepten-4-one

CAS RN

131651-38-2
Record name (6S)-6-(2-Hydroxy-4-methylphenyl)-2-methyl-2-hepten-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131651-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6S)-6-(2-Hydroxy-4-methylphenyl)-2-methyl-2-hepten-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701198748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6S)-2-Methyl-6-(2-hydroxy-4-methylphenyl)-2-hepten-4-one
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